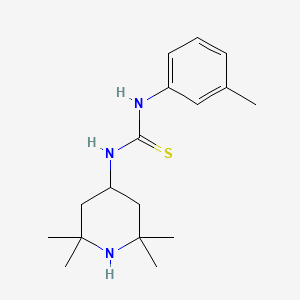

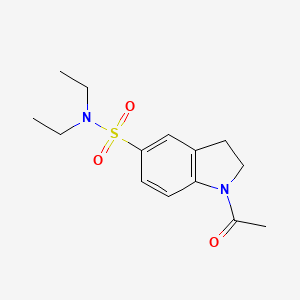

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as Tinuvin 326, is a widely used ultraviolet (UV) stabilizer in the polymer industry. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Tinuvin 326 is added to plastics, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation.

Wirkmechanismus

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 functions as a UV absorber by absorbing and dissipating UV radiation, thus preventing it from reaching the polymer matrix. It works by undergoing a photochemical reaction, where it absorbs UV radiation and is converted into a less harmful form. This process is reversible, and N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 can continue to protect the polymer from UV radiation.

Biochemical and Physiological Effects:

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has been shown to have low acute toxicity and is not expected to cause any adverse health effects. However, long-term exposure to N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 may cause skin and eye irritation. In vitro studies have shown that N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 does not have any significant cytotoxic or genotoxic effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 is a widely used UV stabilizer due to its excellent performance and compatibility with various polymer systems. However, its effectiveness may be limited in certain applications, such as those requiring high UV protection or in harsh outdoor environments. Additionally, N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 may not be suitable for use in food contact applications or medical devices due to regulatory restrictions.

Zukünftige Richtungen

There are several future directions for research on N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326. One area of interest is the development of more efficient and effective UV stabilizers for use in high-performance polymers. Another area of research is the investigation of N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, the use of N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 in combination with other UV stabilizers or antioxidants may enhance its performance and provide better protection against UV radiation.

Synthesemethoden

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with 3-methylbenzenesulfonyl chloride, followed by reaction with thiourea. The final product is obtained after purification and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has been extensively studied for its UV stabilizing properties in various polymer systems. It has been shown to significantly improve the weatherability and durability of polymers, such as polypropylene, polyethylene, and polycarbonate. N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has also been investigated for its potential use as an antioxidant and anti-inflammatory agent in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-12-7-6-8-13(9-12)18-15(21)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,20H,10-11H2,1-5H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFDAERFLDNVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)